molecular formula C13H16ClNO3 B12291958 N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide

N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide

Cat. No.: B12291958
M. Wt: 269.72 g/mol
InChI Key: KSFNBSBMXHMADM-UHFFFAOYSA-N
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Description

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide is a complex organic compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a tetrahydronaphthalene core with hydroxy and methoxy substituents.

Preparation Methods

The synthesis of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents like dichloromethane and ethyl acetate .

Chemical Reactions Analysis

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-N-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFNBSBMXHMADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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